Ethyl 2,3-dimethylbutanoate
Overview
Description
Ethyl 2,3-dimethylbutanoate is an organic compound with the molecular formula C8H16O2. It is an ester derived from butanoic acid and ethanol. This compound is known for its fruity odor and is often used in the flavor and fragrance industry. It is also utilized in various chemical syntheses due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,3-dimethylbutanoate can be synthesized through the esterification of 2,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2,3-dimethylbutanoic acid+ethanolH2SO4ethyl 2,3-dimethylbutanoate+water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction under milder conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols. Lithium aluminum hydride is a common reducing agent used for this purpose.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions. For example, reaction with ammonia can produce the corresponding amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: 2,3-dimethylbutanoic acid, 2,3-dimethylbutanone
Reduction: 2,3-dimethylbutanol
Substitution: 2,3-dimethylbutanamide
Scientific Research Applications
Ethyl 2,3-dimethylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,3-dimethylbutanoate involves its interaction with various molecular targets, primarily through its ester functional group. In biological systems, esters can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. This hydrolysis is a key step in the metabolism and detoxification of ester compounds. The pathways involved include enzymatic catalysis by esterases and subsequent metabolic processes.
Comparison with Similar Compounds
Ethyl butanoate: Known for its pineapple-like odor, used in flavorings.
Ethyl 2-methylbutanoate: Has a fruity odor, used in fragrances and flavorings.
Methyl 2,3-dimethylbutanoate: Similar structure but with a methyl ester group, used in organic synthesis.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 2,3-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-10-8(9)7(4)6(2)3/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLDHHQOKRYISV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334651 | |
Record name | Ethyl 2,3-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54004-42-1 | |
Record name | Ethyl 2,3-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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